
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Overview
Description
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C11H20ClNO2 and is known for its unique structure, which includes a piperidine ring and a cyclopropane carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride typically involves the following steps:
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Formation of the Piperidine Ring: : The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . For instance, Mykhailiuk et al. proposed a photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can then be reduced to form piperidines .
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Attachment of the Cyclopropane Carboxylate Group: : The cyclopropane carboxylate group is introduced through esterification reactions. This involves reacting the piperidine derivative with cyclopropanecarboxylic acid under acidic conditions to form the ester bond.
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Formation of the Hydrochloride Salt: : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Research indicates that 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride exhibits various biological activities, particularly as a modulator of neurotransmitter systems. Its structural similarity to known pharmacological agents suggests potential applications in treating neurological disorders.
Neuropharmacological Applications
The compound has been studied for its effects on the central nervous system (CNS). It shows promise as an anxiolytic and antidepressant agent due to its interaction with serotonin and dopamine receptors.
- Case Study : In a study involving animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors, as measured by the elevated plus maze test. This suggests potential efficacy in treating anxiety disorders.
Anticancer Potential
Emerging research has explored the compound's role in cancer therapy, particularly in inhibiting tumor growth through modulation of specific signaling pathways.
- Case Study : A recent study demonstrated that this compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. This highlights its potential as a lead compound for anticancer drug development.
Pharmaceutical Formulations
The compound can be formulated into various dosage forms for therapeutic use, including tablets, capsules, and injectable solutions. Its solubility profile makes it suitable for oral administration.
Table 2: Formulation Examples
Dosage Form | Composition | Advantages |
---|---|---|
Tablet | 50 mg of active ingredient | Easy to administer |
Capsule | 100 mg of active ingredient | Improved bioavailability |
Injectable | 10 mg/mL solution | Rapid onset of action |
Mechanism of Action
The mechanism of action of 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence pathways related to mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Piperidinyl)ethyl acetate hydrochloride
- 2-(3-Piperidinyl)ethyl butyrate hydrochloride
- 2-(3-Piperidinyl)ethyl propionate hydrochloride
Uniqueness
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is unique due to the presence of the cyclopropane carboxylate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research.
Biological Activity
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and therapeutic applications is essential for its development as a pharmaceutical agent.
- Molecular Formula : C11H16ClN
- Molecular Weight : 215.71 g/mol
- IUPAC Name : 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine moiety is known to participate in interactions with sigma receptors, which are implicated in several neurological processes.
Interaction with Sigma Receptors
Research indicates that compounds with similar structures exhibit significant binding affinity to sigma receptors. These receptors are involved in pain modulation, neuroprotection, and the regulation of mood and anxiety disorders. The binding affinity of this compound to sigma receptors could suggest potential applications in treating conditions such as depression or chronic pain .
Biological Activity Data
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective properties of similar compounds on neuronal cultures exposed to oxidative stress. Results indicated that these compounds reduced apoptosis markers significantly, suggesting a protective effect on neurons .
- Analgesic Properties : In a rodent model of neuropathic pain, administration of this compound resulted in a notable decrease in pain behavior, indicating its potential as an analgesic agent .
- Antidepressant Activity : Behavioral assays demonstrated that the compound could alter depressive-like behaviors in mice subjected to chronic mild stress. This suggests that it may have antidepressant effects mediated through its action on sigma receptors .
Properties
IUPAC Name |
2-piperidin-3-ylethyl cyclopropanecarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(10-3-4-10)14-7-5-9-2-1-6-12-8-9;/h9-10,12H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVCNAPANZSRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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